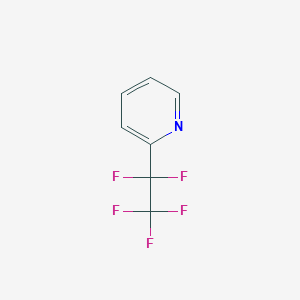
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci)
Description
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) is a fluorinated heterocyclic compound characterized by the presence of a pentafluoroethyl group attached to the second position of a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
1744-46-3 |
|---|---|
Molecular Formula |
C7H4F5N |
Molecular Weight |
197.1 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9,7(10,11)12)5-3-1-2-4-13-5/h1-4H |
InChI Key |
JPNAQSMBKJRSPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
Synonyms |
Pyridine, 2-(pentafluoroethyl)- (7CI,8CI,9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) typically involves the introduction of the pentafluoroethyl group to the pyridine ring. One common method is the reaction of pentafluoroethyl iodide with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) may involve continuous flow processes to ensure high yield and purity. The use of specialized fluorinating agents and catalysts can enhance the efficiency of the reaction. Additionally, the reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pentafluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated heterocycles, and other derivatives with modified functional groups.
Scientific Research Applications
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals, polymers, and specialty materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) is largely influenced by the electron-withdrawing effects of the fluorine atoms. This effect can modulate the reactivity of the pyridine ring, making it more or less susceptible to various chemical transformations. The compound can interact with molecular targets through hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- Pentafluoropyridine
Uniqueness
Pyridine,2-(pentafluoroethyl)-(7ci,8ci,9ci) is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties compared to other fluorinated pyridines. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


